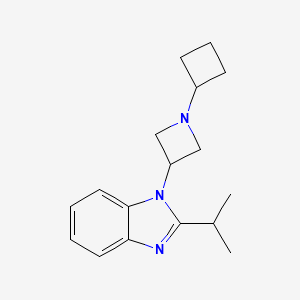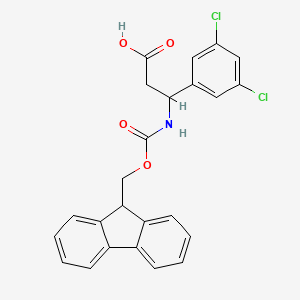
Rarechem GF HW 0006
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Opportunities and Challenges in Rare Disease Research
Rare diseases, including those potentially targeted by Rarechem GF HW 0006, present unique challenges and opportunities for scientific research. The rarity of these diseases, defined as affecting fewer than 200,000 US residents, means that they collectively impact nearly 30 million people in the United States alone. Research in this field is crucial for understanding the molecular genetics underlying rare diseases, which opens up unprecedented opportunities for diagnosing patients, determining phenotypes, and devising treatments to prevent, stabilize, or improve conditions. Rigorous, statistically-valid trials, including natural history-controlled, cross-over, and n-of-1 trials, are essential for establishing efficacy and supporting regulatory approval of new treatments for rare diseases. The U.S. Orphan Drug Act has been instrumental in stimulating industry investment in clinical trials for developing treatments for rare diseases, highlighting the importance of continued research and innovation in this area (Griggs et al., 2009).
Translational Sciences and Rare Diseases
The National Center for Advancing Translational Sciences (NCATS) Office of Rare Diseases Research (ORDR) emphasizes the era of unprecedented opportunities to transform scientific discoveries into better treatments for the estimated 30 million people in the US living with rare diseases. Despite significant scientific advances, over 90% of rare diseases still lack effective treatments. Initiatives like the Genetics and Rare Diseases Information Center (GARD), the Rare Diseases Registries Program (RaDaR), and the NCATS Toolkit for Patient-Focused Therapy Development are aimed at catalyzing rare diseases research by promoting information sharing and building multi-disciplinary, multi-stakeholder collaborations. These efforts are crucial for accelerating progress so that no disease and no patient is ultimately left behind in accessing safe and effective therapeutics (Kaufmann et al., 2018).
Genomic Approaches in Pediatric Rare Diseases
Pediatric genomics focuses on diagnosing rare diseases in children, most of which have an underlying genetic cause. Incorporating next-generation sequencing technologies, such as whole-exome and whole-genome sequencing, into research and clinical workflows has significantly increased the discovery rate of causative genes and improved the diagnosis of rare pediatric diseases. This approach has led to a better understanding of the genetic basis of rare diseases, resulting in more accurate prognosis, management, surveillance, genetic advice, and stimulating research into new therapies. The increasing availability of population genetic variation data has been crucial in this regard, enabling the provision of better support for affected families (Wright et al., 2018).
Propriétés
IUPAC Name |
3-(3,5-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO4/c25-15-9-14(10-16(26)11-15)22(12-23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,21-22H,12-13H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKZHTVXEZMGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
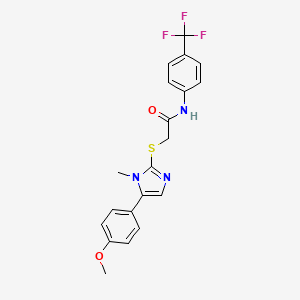
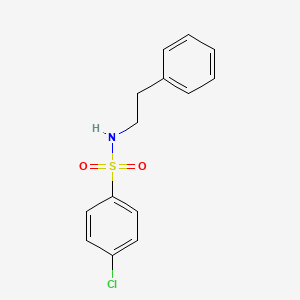
![5,7-Dimethyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrimidine](/img/no-structure.png)
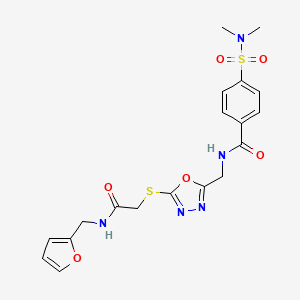
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chlorophenyl)methanone](/img/structure/B2567234.png)
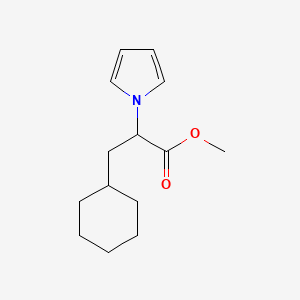
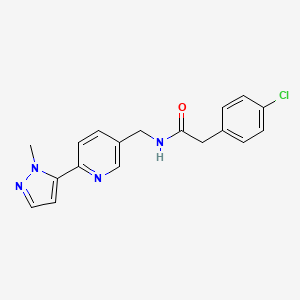
![1-(1,3-Thiazol-2-yl)-4-[2-[3-(trifluoromethyl)phenyl]acetyl]piperazin-2-one](/img/structure/B2567239.png)
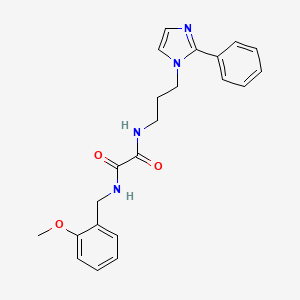
![Methyl 2-amino-2-[3-(4-methoxybutyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2567241.png)
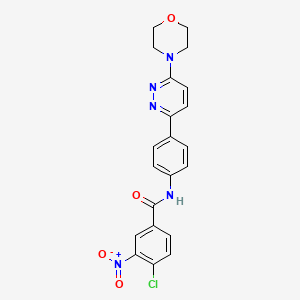
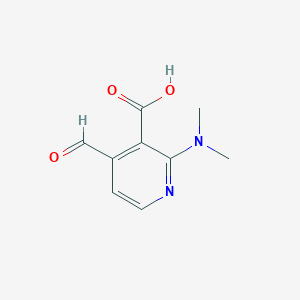
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2567250.png)
